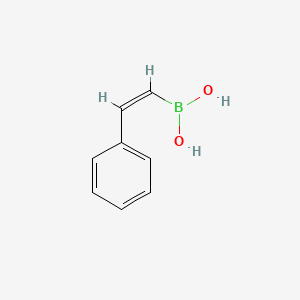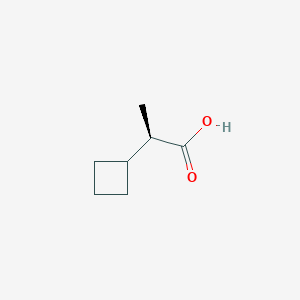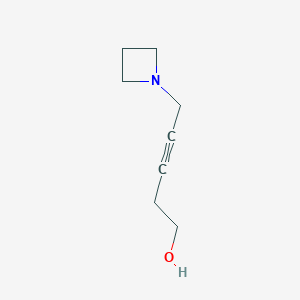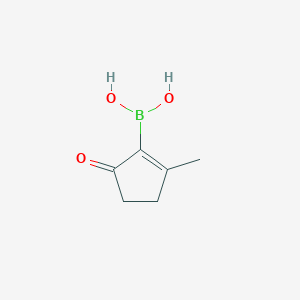
1h-Indene-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-5-carbaldehyde is an organic compound belonging to the indene family It is characterized by an indene ring system with an aldehyde functional group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indene-5-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of indene. This process uses a suitable catalyst, such as palladium or platinum, to facilitate the oxidation of indene to the corresponding aldehyde. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 1H-Indene-5-carboxylic acid.
Reduction: 1H-Indene-5-methanol.
Substitution: 5-Bromo-1H-indene.
Applications De Recherche Scientifique
1H-Indene-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1H-Indene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- 1H-Indene-3-carbaldehyde
- 1H-Indene-2-carbaldehyde
- 1H-Indole-3-carbaldehyde
Comparison: 1H-Indene-5-carbaldehyde is unique due to the position of the aldehyde group on the indene ring. This positional difference can significantly impact the compound’s reactivity and biological activity. For example, 1H-Indene-3-carbaldehyde may exhibit different chemical behavior and biological effects compared to this compound due to the variation in the aldehyde group’s location.
Propriétés
Numéro CAS |
204584-99-6 |
|---|---|
Formule moléculaire |
C10H8O |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h1,3-7H,2H2 |
Clé InChI |
TZKOBQZNJNKZKM-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C1C=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)
![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)









